REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([OH:10])[CH:3]=1.[Br:11]Br>CC(O)=O>[Br:11][C:9]1[C:2]([F:1])=[CH:3][C:4]([OH:10])=[C:5]([CH:8]=1)[CH:6]=[O:7]
|
Name
|
|
Quantity
|
545 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C=C1)O
|
Name
|
|
Quantity
|
623 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
with stirring at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
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maintained with an inert atmosphere of nitrogen
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 3 L of saturated aqueous Na2SO3
|
Type
|
ADDITION
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Details
|
diluted with 6 L of ice/water
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×1.5 L of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: CALCULATEDPERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |